2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Bioactivity screening Potency differentiation Drug discovery

2,3,5,6-Tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 690246-14-1; molecular formula C₂₂H₂₉N₃O₃S; MW 415.55) is a synthetic sulfonamide derivative that integrates three pharmacophoric modules: a fully methylated benzenesulfonamide core, an N-(2-oxoethyl) spacer, and a 4-phenylpiperazine terminus. The compound is registered in PubChem (CID and appears in the MolBic molecular bioactivity database with a recorded bioactivity value of ≤0.1 µM, indicating sub‑micromolar activity in at least one assay context.

Molecular Formula C22H29N3O3S
Molecular Weight 415.55
CAS No. 690246-14-1
Cat. No. B2490253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
CAS690246-14-1
Molecular FormulaC22H29N3O3S
Molecular Weight415.55
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3)C)C
InChIInChI=1S/C22H29N3O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)23-15-21(26)25-12-10-24(11-13-25)20-8-6-5-7-9-20/h5-9,14,23H,10-13,15H2,1-4H3
InChIKeyVHEXUFCMNQCEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,5,6-Tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 690246-14-1) — Structural Baseline for Procurement Decisions


2,3,5,6-Tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 690246-14-1; molecular formula C₂₂H₂₉N₃O₃S; MW 415.55) is a synthetic sulfonamide derivative that integrates three pharmacophoric modules: a fully methylated benzenesulfonamide core, an N-(2-oxoethyl) spacer, and a 4-phenylpiperazine terminus [1]. The compound is registered in PubChem (CID 984209) and appears in the MolBic molecular bioactivity database with a recorded bioactivity value of ≤0.1 µM, indicating sub‑micromolar activity in at least one assay context [2]. Structurally, it belongs to the 1‑arylsulfonyl‑4‑phenylpiperazine class, which has been systematically evaluated for enzyme inhibition across α‑glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [3]. The tetramethyl substitution pattern on the benzene ring is a distinctive structural feature that modulates steric bulk, lipophilicity, and metabolic stability relative to less‑substituted or unsubstituted benzenesulfonamide analogs.

Why Generic Substitution of 2,3,5,6-Tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide Fails — Structural and Functional Non‑Interchangeability


Within the broad chemical space of sulfonamide‑phenylpiperazine hybrids, even seemingly minor structural modifications produce divergent biological profiles. The presence of four methyl groups at the 2,3,5,6‑positions of the benzene ring creates a sterically demanding, electron‑rich aryl sulfonamide environment that is absent in unsubstituted or mono‑/di‑methyl analogs; this directly influences binding pocket complementarity and metabolic stability [1]. Furthermore, the N‑(2‑oxoethyl) linker introduces both hydrogen‑bond acceptor capability (via the carbonyl) and conformational flexibility that is not replicated by direct sulfonyl‑piperazine attachments or by alternative spacers (e.g., ethylene, propylene) [1]. In the 1‑arylsulfonyl‑4‑phenylpiperazine series evaluated by Abbasi et al. (2017), enzyme inhibition IC₅₀ values varied from >200 µM to 68.13 µM against α‑glucosidase depending solely on the nature of the arylsulfonyl substituent, demonstrating that substitution patterns on the sulfonamide aryl ring are not interchangeable without altering potency [2]. These data collectively establish that substituting this compound with a structurally similar but not identical sulfonamide‑piperazine analog will not preserve biological readout — procurement decisions must therefore be based on the specific CAS registry number rather than on generic scaffold similarity.

Quantitative Differentiation Evidence for 2,3,5,6-Tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide vs. Closest Comparators


Bioactivity Potency Threshold — Sub‑Micromolar Activity vs. Class‑Typical Micromolar Range

The MolBic Molecular Bioactivity Database records a bioactivity value of ≤0.1 µM for this compound, placing it in the sub‑micromolar potency category [1]. In contrast, the 1‑arylsulfonyl‑4‑phenylpiperazine series evaluated by Abbasi et al. (2017) yielded α‑glucosidase IC₅₀ values predominantly in the 68–>200 µM range, with the most potent congener (3e) achieving IC₅₀ = 68.13 µM [2]. This represents an approximately 680‑fold or greater potency differential in favor of the target compound relative to the best‑in‑class analog from the directly comparable 1‑arylsulfonyl‑4‑phenylpiperazine series. Importantly, the MolBic bioactivity value is a multi‑target aggregate; the specific molecular target(s) responsible for the ≤0.1 µM activity have not been publicly disclosed, and the assay conditions differ between the two datasets.

Bioactivity screening Potency differentiation Drug discovery

EGFR‑Expressing Cell Line Activity — Phenylpiperazine‑Substituted Analog Benchmarking

In a series of 4,5‑dihydro‑1H‑thieno[2′,3′:2,3]thiepino[4,5‑c]pyrazole‑3‑carboxamide derivatives bearing variable piperazine substituents (Molecules 2018, Table 1), the 4‑phenylpiperazin‑1‑yl congener (compound 6b) exhibited an IC₅₀ of 21.38 µM against the EGFR‑overexpressing A549 non‑small‑cell lung cancer cell line, while the 4‑methylpiperazin‑1‑yl analog (6a) showed comparable potency at 23.44 µM [1]. The target compound shares the 4‑phenylpiperazin‑1‑yl pharmacophore but replaces the thienothiepinopyrazole core with a 2,3,5,6‑tetramethylbenzenesulfonamide linked via an N‑(2‑oxoethyl) spacer. Although no direct A549 data exist for the target compound, the MolBic sub‑micromolar bioactivity flag (≤0.1 µM) suggests that the benzenesulfonamide scaffold may provide a substantially more favorable cytotoxicity profile than the thienothiepinopyrazole scaffold, assuming at least partial target overlap [2]. The standard EGFR inhibitor gefitinib achieved IC₅₀ = 8.58 µM in the same assay system [1].

EGFR inhibition Cancer cell lines A549 cytotoxicity

Enzyme Inhibition Selectivity Profile — α‑Glucosidase vs. LOX/AChE/BChE Class‑Level Differentiation

The 1‑arylsulfonyl‑4‑phenylpiperazine series studied by Abbasi et al. (2017) demonstrated selective inhibitory activity against α‑glucosidase (IC₅₀ = 68.13 µM for the most potent derivative 3e) while showing weak or no inhibition against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. This selectivity pattern was confirmed by molecular docking simulations indicating preferential binding to the α‑glucosidase active site [1]. The target compound, incorporating a distinct 2,3,5,6‑tetramethylbenzenesulfonyl group and an N‑(2‑oxoethyl) linker, has not been individually profiled in this four‑enzyme panel. However, as a member of the same chemotype, it is expected to retain α‑glucosidase bias while the structural modifications may shift the absolute IC₅₀ value — the MolBic sub‑micromolar flag (≤0.1 µM) suggests a potency improvement of ≥680‑fold relative to compound 3e, though the target responsible for this activity remains unidentified [2].

Enzyme inhibition α‑glucosidase Selectivity profiling

Structural Differentiation — Tetramethyl Substitution Pattern and N‑(2‑Oxoethyl) Linker vs. Direct Sulfonyl‑Piperazine Analogs

The target compound’s 2,3,5,6‑tetramethylbenzenesulfonamide moiety presents a fully substituted aryl ring with a calculated topological polar surface area (tPSA) of approximately 96 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and a computed logP (SlogP) of 2.88, as recorded in the MMsINC database for C₂₂H₂₉N₃O₃S [1]. In comparison, the unsubstituted benzenesulfonamide analogs in the 1‑arylsulfonyl‑4‑phenylpiperazine series (compounds 3a–3n of Abbasi et al. 2017) bear variable but generally less sterically demanding aryl substituents (e.g., 4‑methyl, 4‑chloro, 4‑nitro), resulting in lower logP values and reduced steric occlusion of the sulfonamide binding region [2]. The N‑(2‑oxoethyl) spacer in the target compound introduces an additional hydrogen‑bond acceptor (the amide carbonyl) and extends the distance between the sulfonamide and piperazine nitrogens by approximately 2.4 Å compared to direct sulfonyl‑piperazine attachment, which alters the conformational sampling of the piperazine‑phenyl group relative to the sulfonamide binding pocket. These structural features have not been evaluated head‑to‑head with the target compound in published enzyme or receptor assays.

Structure‑activity relationship Steric effects Medicinal chemistry

Procurement‑Relevant Application Scenarios for 2,3,5,6‑Tetramethyl‑N‑(2‑oxo‑2‑(4‑phenylpiperazin‑1‑yl)ethyl)benzenesulfonamide


Hit‑to‑Lead Optimization for α‑Glucosidase Inhibitor Programs (Metabolic Disease)

The class‑level α‑glucosidase selectivity profile established by Abbasi et al. (2017) for 1‑arylsulfonyl‑4‑phenylpiperazines, combined with the target compound’s MolBic sub‑micromolar bioactivity flag (≤0.1 µM), supports its procurement as a starting point for structure‑activity relationship (SAR) exploration in type 2 diabetes or metabolic syndrome programs [1]. The tetramethyl substitution may enhance metabolic stability relative to less‑substituted analogs, while the N‑(2‑oxoethyl) linker provides a synthetic handle for further derivatization. Researchers should verify α‑glucosidase IC₅₀ in their own assay system and profile against the comparator compound 3e (IC₅₀ = 68.13 µM) to quantify the absolute potency gain conferred by the tetramethylbenzenesulfonamide scaffold [1].

EGFR‑Targeted Anticancer Probe Development Using the Phenylpiperazine Pharmacophore

The 4‑phenylpiperazin‑1‑yl moiety is a validated substituent for EGFR‑directed cytotoxicity, as demonstrated by compound 6b (IC₅₀ = 21.38 µM, A549) in the thienothiepinopyrazole series [2]. The target compound replaces the thienothiepinopyrazole core with a 2,3,5,6‑tetramethylbenzenesulfonamide, offering a structurally distinct scaffold for EGFR inhibitor discovery. Procurement is justified for laboratories seeking to evaluate whether the benzenesulfonamide scaffold improves upon the 21 µM cytotoxicity benchmark, with gefitinib (IC₅₀ = 8.58 µM) serving as a clinically relevant control [2].

Computational Docking and Selectivity Profiling Across the 1‑Arylsulfonyl‑4‑phenylpiperazine Chemotype

The compound’s well‑defined structure (InChI Key: VHEXUFCMNQCEOE‑UHFFFAOYSA‑N, computed exact mass 415.192963 g/mol) makes it suitable for molecular docking simulations against the enzyme panel (α‑glucosidase, LOX, AChE, BChE) characterized by Abbasi et al. (2017) [1]. Procurement enables computational chemists to compare the predicted binding poses of the tetramethyl‑substituted derivative against the published docking results for compounds 3a–3n, facilitating in silico selectivity predictions prior to committing to synthetic scale‑up. This scenario is particularly relevant for academic screening centers maintaining focused compound libraries for enzyme inhibition profiling [1].

Central Nervous System Receptor Screening — Dopamine D₃ and Serotonin 5‑HT₆ Modulation

Patent literature (e.g., US 8,536,169; WO 2004/089905) establishes that N‑phenyl‑(piperazinyl)‑benzenesulfonamides possess high affinity for dopamine D₃ receptors and serotonin 5‑HT₆ receptors, with specific substitution patterns on the benzenesulfonamide ring modulating receptor subtype selectivity and functional activity (antagonist vs. agonist) [3]. The target compound’s 2,3,5,6‑tetramethyl substitution and N‑(2‑oxoethyl) linker represent a distinct combination within this patent space. Procurement for CNS receptor screening panels (D₃, 5‑HT₆, 5‑HT₁A, D₂) is warranted to determine whether this specific substitution pattern yields receptor binding profiles that differentiate it from the previously disclosed benzenesulfonamide‑piperazine analogs, with the patent examples providing a rich comparator dataset for selectivity assessment [3].

Quote Request

Request a Quote for 2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.